molecular formula C14H21N7O B11002788 N-(1-methyl-1H-pyrazol-3-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-(1-methyl-1H-pyrazol-3-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B11002788
M. Wt: 303.36 g/mol
InChI Key: NHURQFNMQSIDEZ-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-3-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features both pyrazole and tetrazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and various industrial applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve steps like cyclization, alkylation, and amination .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and reducing the time required for synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-3-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1-methyl-1H-pyrazol-3-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its dual heterocyclic structure, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C14H21N7O

Molecular Weight

303.36 g/mol

IUPAC Name

N-(1-methylpyrazol-3-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C14H21N7O/c1-20-8-5-12(17-20)16-13(22)9-14(6-3-2-4-7-14)10-21-11-15-18-19-21/h5,8,11H,2-4,6-7,9-10H2,1H3,(H,16,17,22)

InChI Key

NHURQFNMQSIDEZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC(=O)CC2(CCCCC2)CN3C=NN=N3

Origin of Product

United States

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